Ethyl 3-ethylmorpholine-3-carboxylate
Overview
Description
Ethyl 3-ethylmorpholine-3-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is used in the field of chemistry, particularly as a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of Ethyl 3-ethylmorpholine-3-carboxylate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-ethylmorpholine-3-carboxylate are not detailed in the search results, general reactions of ethers and carboxylic acids may apply . Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond using strong acids . Carboxylic acids can undergo nucleophilic acyl substitution reactions .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated that Ethyl 2-methyl-2,3-butadienoate, which shares a functional group with Ethyl 3-ethylmorpholine-3-carboxylate, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Synthesis of 2-Oxo-2H-pyran-5-carboxylate Derivatives : Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives using a process that could potentially be applied to Ethyl 3-ethylmorpholine-3-carboxylate (Kvitu, 1990).
Bioconjugation and Chemical Reactions
Amide Formation in Aqueous Media : Nakajima and Ikada (1995) explored the mechanism of amide formation in aqueous media using carbodiimides, which is relevant for understanding the reactions involving Ethyl 3-ethylmorpholine-3-carboxylate (Nakajima & Ikada, 1995).
Rhodium(II) Acetate Catalyzed Carbene Insertion : Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of alkyl N-(4-nitrophenyl)-2/3-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion, which could be relevant to Ethyl 3-ethylmorpholine-3-carboxylate (Trstenjak, Ilaš, & Kikelj, 2013).
Industrial and Biological Applications
Synthesis of Biologically Active Compounds : Abdel-Wahab, Mohamed, and Farhat (2015) noted the importance of ethyl coumarin-3-carboxylate in the production of biologically active compounds, which may extend to Ethyl 3-ethylmorpholine-3-carboxylate (Abdel-Wahab, Mohamed, & Farhat, 2015).
Carboxylation of Hydroxyarens : Suerbaev, Aldabergenov, and Kudaibergenov (2015) investigated the carboxylation of phenol and naphthols using alkali metal salts of ethylcarbonic acid, a study that could have implications for Ethyl 3-ethylmorpholine-3-carboxylate (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
properties
IUPAC Name |
ethyl 3-ethylmorpholine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-9(8(11)13-4-2)7-12-6-5-10-9/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBDKXOBRNCNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethylmorpholine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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